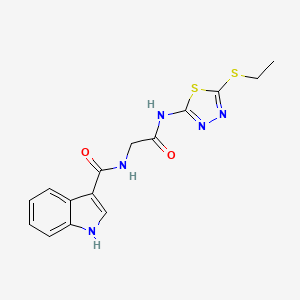

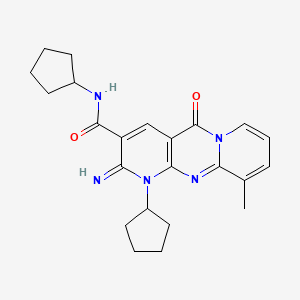

![molecular formula C18H18N2O5S B2634603 N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034475-15-3](/img/structure/B2634603.png)

N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazoles, which is a part of the compound, can be achieved through various methods. One of the most common methods is the cyclodehydration of amide oximes . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The presence of these hetero atoms imparts preferential specificities in their biological responses .Chemical Reactions Analysis

Oxazole can undergo electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions . These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .Aplicaciones Científicas De Investigación

Novel Isochroman-triazoles and Thiadiazole Hybrids

Research by Saeed and Mumtaz (2017) on novel isochroman-triazoles and thiadiazole hybrids showcased the design, synthesis, and antimicrobial activity of these compounds. The study emphasized the moderate to good antibacterial and antifungal activities compared to standard drugs, highlighting the potential of isochroman derivatives in antimicrobial applications (Saeed & Mumtaz, 2017).

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential against COVID-19. The study found that certain sulfonamide derivatives exhibited promising antimalarial activity and were evaluated for their antiviral potential against SARS-CoV-2, demonstrating the versatility of sulfonamide compounds in addressing global health challenges (Fahim & Ismael, 2021).

Heterocyclic Compound Synthesis

Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the chemical versatility and potential applications of sulfonamide-based heterocyclic compounds in various scientific research contexts (Rozentsveig et al., 2013).

Isoxazoles and Benzodioxin-based Inhibitors

Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties as α-glucosidase and acetylcholinesterase inhibitors. This research highlights the potential of sulfonamide derivatives in developing inhibitors for enzymes relevant to diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Sulfonamide Endothelin Receptor Antagonists

Murugesan et al. (2000) described the discovery of 4'-oxazolyl biphenylsulfonamides as potent, highly selective ET(A) antagonists. This work demonstrates the application of sulfonamide derivatives in developing selective receptor antagonists with potential therapeutic benefits (Murugesan et al., 2000).

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-20-16-9-15(6-7-17(16)25-18(20)21)26(22,23)19-10-14-8-12-4-2-3-5-13(12)11-24-14/h2-7,9,14,19H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRJLROIRINPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CC4=CC=CC=C4CO3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

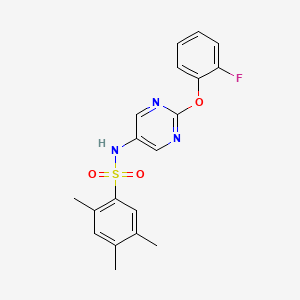

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2634520.png)

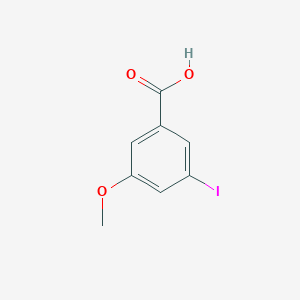

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)

![2-[(Thien-2-ylmethoxy)methyl]oxirane](/img/structure/B2634533.png)

![Morpholino[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2634534.png)

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2634535.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2634539.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)